

# **EOC317: A Multi-Faceted Kinase Inhibitor Targeting Tie-2 in Angiogenesis**

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | EOC317   |           |
| Cat. No.:            | B1684530 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

**EOC317**, also known as ACTB-1003, is an orally available small molecule that demonstrates potent inhibition of multiple receptor tyrosine kinases critically involved in tumor progression, most notably Tie-2, Fibroblast Growth Factor Receptor (FGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR). Developed initially by Bayer HealthCare and later by ACT Biotech and Eddingpharm, **EOC317** was investigated as a potential anti-cancer agent due to its multi-pronged mechanism of action targeting tumor angiogenesis and cell survival pathways.[1] Despite its promising preclinical profile, the clinical development of **EOC317** was discontinued in Phase I for the treatment of cancer and solid tumors.[1]

# Core Mechanism of Action: Targeting Key Angiogenesis Pathways

**EOC317** exerts its anti-tumor effects by simultaneously blocking several key signaling pathways essential for tumor growth and vascularization. Its primary targets include:

- Tie-2 (Angiopoietin Receptor): A key regulator of vascular maturation and stability.
- VEGFR-2: The main mediator of VEGF-induced angiogenesis, promoting endothelial cell proliferation, migration, and survival.
- FGFR1: Involved in tumor cell proliferation, survival, and angiogenesis.



By inhibiting these kinases, **EOC317** was designed to disrupt the formation of new blood vessels that supply tumors with essential nutrients and oxygen, a process known as angiogenesis, and to directly inhibit the growth of cancer cells.

### **Quantitative Data Summary**

The following table summarizes the available in vitro inhibitory activity of **EOC317** against its primary kinase targets.

| Target Kinase | IC50 (nM) |
|---------------|-----------|
| VEGFR-2       | 2         |
| Tie-2         | 4         |
| FGFR1         | 6         |

## **Signaling Pathway Inhibition**

**EOC317**'s mechanism of action is centered on the disruption of the Tie-2 signaling cascade, a critical pathway in regulating endothelial cell quiescence and vascular stability. In the tumor microenvironment, the binding of angiopoietin ligands to the Tie-2 receptor on endothelial cells activates downstream signaling, primarily through the PI3K/Akt pathway, which promotes cell survival and vascular maturation. **EOC317**, by blocking the kinase activity of Tie-2, prevents this signaling cascade, leading to destabilized blood vessels and inhibition of angiogenesis.



Extracellular Space Angiopoietin-1 (Ang1) Binds and Activates Cell Membrane Tie-2 Receptor Phosphorylates **Inhibits** Intracellular Space PI3K **EOC317** Activates Akt Promotes Survival Promotes Angiogenesis & **Inhibition of Apoptosis** Vascular Stability

Tie-2 Signaling Pathway and EOC317 Inhibition



## General Kinase Inhibition Assay Workflow Start Prepare Reagents: - Recombinant Kinase - Substrate - ATP EOC317 (serial dilutions) Incubate Kinase, Substrate, and EOC317 **Initiate Reaction** with ATP Stop Reaction and Quantify Phosphorylation Calculate % Inhibition and Determine IC50 End

Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. EOC 317 AdisInsight [adisinsight.springer.com]
- To cite this document: BenchChem. [EOC317: A Multi-Faceted Kinase Inhibitor Targeting Tie-2 in Angiogenesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1684530#eoc317-tie-2-kinase-inhibition-studies]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com